
3-Methoxypyrrolidine
Overview
Description
3-Methoxypyrrolidine (CAS: 62848-20-8) is a pyrrolidine derivative with a methoxy group substituted at the 3-position of the heterocyclic ring. It serves as a key intermediate in pharmaceutical synthesis and exhibits unique neuropharmacological properties. Notably, its (3S)-configured derivative, (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752), has been extensively studied for its cortical-preferring catecholamine transmission-enhancing effects. Preclinical studies demonstrate that IRL752 selectively enhances cortical dopamine (DA) and noradrenaline (NA) release (up to 600–750% and ~250% above baseline, respectively) while increasing hippocampal acetylcholine (ACh) levels (~190% above baseline) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This method ensures the efficient formation of this compound with high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions often require a base like sodium hydroxide to facilitate the substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used
Scientific Research Applications
Chemistry
3-Methoxypyrrolidine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in pharmaceutical synthesis and the creation of fine chemicals.
Biology
In biological research, this compound is studied for its interactions with biomolecules. It has shown potential as a modulator of neurotransmitter systems, particularly in enhancing cholinergic transmission. This modulation can have implications for cognitive functions and neurological health.
Medicine
The compound is under investigation for its therapeutic effects, particularly in neuropharmacology. Studies have indicated that it may act as a ligand for serotonin receptors (specifically 5-HT7) and adrenergic receptors (α2C), which are involved in mood regulation and cognitive processes.
Key Findings:
- Cognitive Enhancement : In animal models, this compound has demonstrated improvements in memory and learning tasks.
- Neuroprotective Effects : It has shown protective effects against neurodegeneration, indicating potential utility in treating cognitive deficits associated with conditions like Parkinson's disease .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structural features make it valuable for developing new therapeutic agents with improved efficacy and safety profiles.
Comparative Analysis with Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Chiral compound with methoxy group | Cognitive enhancement, neuroprotection |
This compound (racemic) | Racemic mixture without chiral specificity | Variable effects on neurotransmission |
N-Methylpyrrolidine | Methyl group on nitrogen atom | Altered receptor interactions |
This comparison illustrates how variations in functional groups and stereochemistry can significantly influence biological properties.
Cognitive Enhancement Studies
Recent studies have highlighted the potential of this compound in preclinical models:
- In vivo studies showed that administration improved performance on tasks measuring memory and learning.
- Neuroprotective effects were observed in models simulating Parkinson's disease .
Neurochemical Studies
Research indicated that:
Mechanism of Action
The mechanism of action of 3-Methoxypyrrolidine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Pyrrolidine Derivatives
Substituent Position and Stereochemistry
- 3-Methoxypyrrolidine vs. (R)-3-Methoxypyrrolidine While this compound itself is a racemic mixture, its enantiomers exhibit distinct applications. The (R)-enantiomer (CAS: 120099-60-7) is commercially available and used in synthesizing beta-secretase 1 (BACE1) inhibitors, such as tert-butyl ((S)-4-(2,4-difluoro-5-(((R)-3-methoxypyrrolidin-1-yl)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate . In contrast, the (S)-enantiomer in IRL752 contributes to cortical selectivity, likely due to stereospecific interactions with 5-HT7 and α2C-adrenoceptors .
- 3-(4-Methoxyphenyl)-1-propylpyrrolidine This compound (CAS: N/A) features a 4-methoxyphenyl group at the 3-position and a propyl chain at the 1-position. It is primarily used in synthetic chemistry for palladium-catalyzed hydroarylation studies .
Functional Group Modifications
3-(Methoxymethyl)pyrrolidine Hydrochloride
Substituting the 3-methoxy group with a methoxymethyl side chain (CAS: 1421050-43-2) alters lipophilicity and target engagement. This derivative is explored in pharmaceutical intermediates but lacks documented in vivo neurochemical effects .- However, its pharmacological profile remains uncharacterized .
Biological Activity
3-Methoxypyrrolidine, particularly its (R)-enantiomer, has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in drug development, with implications ranging from antimicrobial properties to neuroprotective effects. Below is a detailed exploration of the biological activity of this compound, supported by research findings and case studies.
Structural Characteristics
This compound is characterized by a five-membered pyrrolidine ring with a methoxy group attached to the third carbon. This unique structure imparts distinct chemical properties, making it an important intermediate in organic synthesis and medicinal chemistry. Its chiral nature allows for the synthesis of various derivatives that can exhibit different biological activities.
Compound Name | Structure Description | Unique Features |
---|---|---|
This compound | Five-membered ring with a methoxy group | Used primarily as a building block in organic synthesis |
(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine | Similar structure with difluorophenyl substitution | Exhibits distinct neurochemical properties |
(R)-3-Methoxy-1-(tert-butoxycarbonyl)pyrrolidine | Pyrrolidine with tert-butoxycarbonyl protecting group | Important for chemoselectivity in synthetic pathways |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications in developing new antibiotics or antifungal agents.
Neuroprotective Effects
One of the most significant areas of research involves the neuroprotective properties of this compound. A notable derivative, (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752), has been studied for its effects on neurotransmitter systems and cognitive function. In vivo studies demonstrated that IRL752 enhances catecholaminergic and cholinergic transmission, which could be beneficial for conditions like Parkinson's disease .
- Behavioral Studies : IRL752 normalized hypoactivity induced by tetrabenazine and did not stimulate basal locomotion in normal animals, indicating a selective action on impaired systems rather than general stimulation .
- Neurochemical Analysis : The compound significantly increased cortical catecholamine levels by 600%-750% above baseline and acetylcholine levels by approximately 250% .
Case Studies and Research Findings
- Cognitive Enhancement : In behavioral tests such as novel object recognition and reversal learning, IRL752 demonstrated procognitive effects, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .
- Cell Proliferation Inhibition : Compounds incorporating this compound have shown moderate inhibition of cell proliferation in pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3), with IC50 values indicating significant cytotoxicity. For instance, one study reported an IC50 of 0.96 μM for MIA PaCa-2 cells when using derivatives containing this moiety .
Properties
IUPAC Name |
3-methoxypyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWNUQAQPAYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463233 | |
Record name | 3-methoxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62848-20-8 | |
Record name | 3-methoxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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